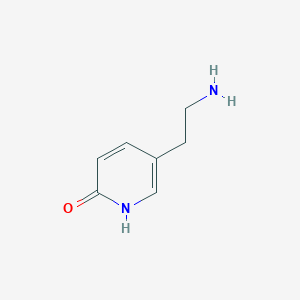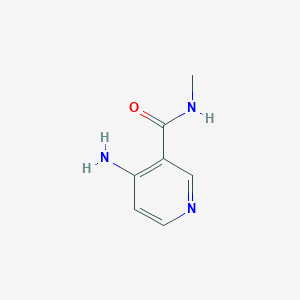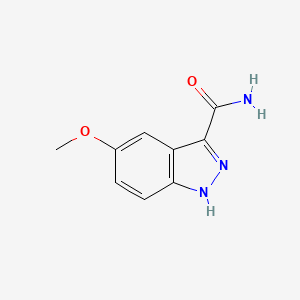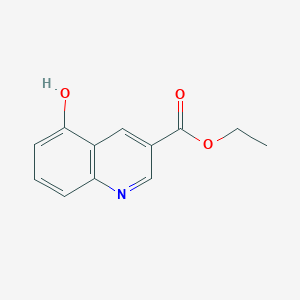![molecular formula C7H4BrClN2 B3030532 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 916176-52-8](/img/structure/B3030532.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolopyrimidine Nucleosides
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of pyrrolopyrimidine nucleosides. These compounds are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The synthesis involves treatments with N-bromoacetamide and methanolic ammonia to yield various derivatives, including 5-bromotubercidin, which has potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).
Total Synthesis of Natural Alkaloids
This compound serves as a precursor in the total synthesis of natural alkaloids like variolin B. Its derivatives undergo selective and sequential palladium-mediated functionalization, demonstrating its utility in the synthesis of complex organic compounds (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Electronic Structure Analysis
High-resolution X-ray diffraction studies of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, have been performed to understand its electronic structure and bonding scheme. This research provides insights into the covalent nature of bonds in the pyrrolopyridine skeleton, which is crucial for designing new compounds with specific electronic properties (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).
Development of 7-Azaindole Derivatives
This compound acts as a building block in the synthesis of 7-azaindole derivatives. Through nucleophilic displacement reactions, various derivatives can be obtained, which have applications in pharmaceutical and materials science (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Synthesis of Pyrrolopyridine Analogs
4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, closely related to this compound, have been synthesized and shown to have antibacterial activity in vitro. These findings highlight the potential of pyrrolopyridine analogs in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Antibacterial Properties of Derivatives
Research into the cyclocondensation of 5-Chlorosatin derivatives with Diamino-5-bromo-pyridine has led to the synthesis of heterocyclic compounds possessing Pyrido[2,3-b]Pyrazines, which exhibit good antibacterial activity against certain microorganisms. This demonstrates the potential for this compound derivatives in antibacterial applications (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a derivative of pyrrolo[2,3-b]pyridine, which has been reported to exhibit potent activities against FGFR1, 2, and 3 . These fibroblast growth factor receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and angiogenesis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of the FGFRs, preventing the phosphorylation and activation of the receptor . The exact binding mode and resulting changes in the receptor’s conformation and signaling require further investigation.
Biochemical Pathways
By inhibiting FGFRs, this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. Therefore, the compound’s action can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . This is likely due to its inhibition of FGFRs and the subsequent disruption of downstream signaling pathways involved in cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature Additionally, factors such as pH and the presence of other molecules in the cellular environment could potentially affect the compound’s action
Análisis Bioquímico
Biochemical Properties
It is known that this compound can serve as an intermediate in organic synthesis
Cellular Effects
Related compounds have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Related compounds have been shown to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1–4) .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have significant effects on the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Propiedades
IUPAC Name |
4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQDMKXJCJJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676440 | |
| Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916176-52-8 | |
| Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916176-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


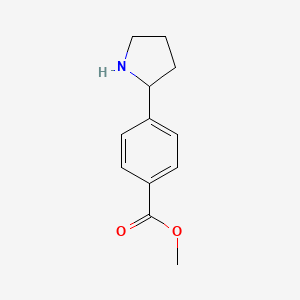

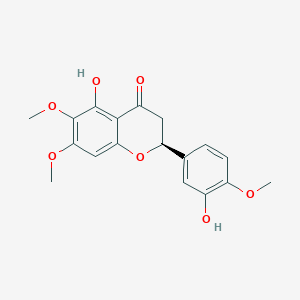




![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)


